molecular formula C16H26ClNO3 B4141364 2-[(3-Ethoxy-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride

2-[(3-Ethoxy-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride

Cat. No.: B4141364
M. Wt: 315.83 g/mol
InChI Key: TZYIWYWPXMRQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Ethoxy-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethoxy-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride typically involves multiple steps:

    Formation of the aromatic ether: This step involves the reaction of 3-ethoxyphenol with an appropriate allyl halide under basic conditions to form the prop-2-enoxyphenyl ether.

    Aminomethylation: The next step involves the introduction of the aminomethyl group. This can be achieved by reacting the prop-2-enoxyphenyl ether with formaldehyde and a secondary amine under acidic conditions.

    Hydrochloride formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethoxy-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(3-Ethoxy-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a precursor for drug development.

    Biological Research: The compound is used in studies related to enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[(3-Ethoxy-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-N-(2-prop-2-enoxyphenyl)benzamide
  • 3-[4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-3-thiazolidinyl]propanoic acid

Uniqueness

2-[(3-Ethoxy-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and aliphatic elements, along with the presence of both ether and amine functionalities, sets it apart from other similar compounds.

Properties

IUPAC Name

2-[(3-ethoxy-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-5-10-20-15-13(11-17-16(3,4)12-18)8-7-9-14(15)19-6-2;/h5,7-9,17-18H,1,6,10-12H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYIWYWPXMRQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC=C)CNC(C)(C)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Ethoxy-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(3-Ethoxy-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(3-Ethoxy-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(3-Ethoxy-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Reactant of Route 5
2-[(3-Ethoxy-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[(3-Ethoxy-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.